Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate
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Overview
Description
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C12H18O2 It is a cyclopentene derivative with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate can be compared with other similar compounds, such as:
1-(prop-1-en-2-yl)cyclohex-1-ene: A structurally similar compound with a cyclohexene ring instead of a cyclopentene ring.
3-(prop-1-en-2-yl)azetidin-2-one: A compound with a different ring structure but similar functional groups.
Properties
CAS No. |
918403-63-1 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl 2-prop-1-en-2-ylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-4-13-11(12)10-7-5-6-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
RQYRTQJCILRNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)C(=C)C |
Origin of Product |
United States |
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